molecular formula C12H13N3 B1322032 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1322032
M. Wt: 199.25 g/mol
InChI Key: RPKPHRFHSJZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic molecule that is part of a broader class of pyrazolopyridines. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method has been developed for 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones, which demonstrates the feasibility of rapid derivatization of the pharmacophore with various substituents . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can vary significantly depending on the substituents attached to the core structure. For example, the study of hydrogen-bonded chains in certain spirocyclic pyrazolopyridine derivatives reveals that minor changes in substituents can lead to significant differences in hydrogen-bonded structures . This suggests that the molecular structure of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine could also be influenced by its phenyl group and any other potential substituents.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine compounds can lead to a variety of transformation products. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a related compound, has been shown to exist as a zwitterion and undergoes spontaneous transformation in solution, resulting in a complex mixture of products . This indicates that 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine may also exhibit interesting reactivity, particularly in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can be deduced from their molecular structures. For example, the crystal structure analysis of a pyrazolopyridine derivative with hydroxy and methoxy substituents has been determined, showing that the molecule crystallizes in the monoclinic space group and that the crystal packing is stabilized by intermolecular hydrogen bonding . While this does not directly describe 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, it provides insight into how the compound might behave in the solid state and the types of intermolecular interactions it might engage in.

Scientific Research Applications

Application in Medicine

  • Specific Scientific Field : Medicine, specifically in the development of new oral coagulants .
  • Summary of the Application : “4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine” is a potential new oral coagulant that may be useful in the prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation .

Application in Anticoagulant Drug Development

  • Specific Scientific Field : Medicine, specifically in the development of anticoagulant drugs .
  • Summary of the Application : This compound is a key component of Apixaban , a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of Apixaban, which is administered orally to patients at risk of forming blood clots .
  • Summary of Results or Outcomes : Apixaban has been shown to be effective in preventing the formation of blood clots, reducing the risk of stroke and other complications associated with venous thromboembolism .

Application in Antifungal Drug Interactions

  • Specific Scientific Field : Pharmacology, specifically in the study of drug interactions .
  • Summary of the Application : This compound, as part of Apixaban, has been noted for its interactions with certain antifungal medications .
  • Methods of Application or Experimental Procedures : The study of drug interactions typically involves administering the drug along with other medications, and observing any changes in the drug’s effectiveness or side effects .
  • Summary of Results or Outcomes : It has been found that the concentration of Apixaban is increased by ketoconazole, and it is recommended to avoid use with itraconazole, posaconazole, and voriconazole .

Application in Anticoagulant Drug Development

  • Specific Scientific Field : Medicine, specifically in the development of anticoagulant drugs .
  • Summary of the Application : This compound is a key component of Apixaban , a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
  • Methods of Application or Experimental Procedures : The compound is used in the synthesis of Apixaban, which is administered orally to patients at risk of forming blood clots .
  • Summary of Results or Outcomes : Apixaban has been shown to be effective in preventing the formation of blood clots, reducing the risk of stroke and other complications associated with venous thromboembolism .

Application in Antifungal Drug Interactions

  • Specific Scientific Field : Pharmacology, specifically in the study of drug interactions .
  • Summary of the Application : This compound, as part of Apixaban, has been noted for its interactions with certain antifungal medications .
  • Methods of Application or Experimental Procedures : The study of drug interactions typically involves administering the drug along with other medications, and observing any changes in the drug’s effectiveness or side effects .
  • Summary of Results or Outcomes : It has been found that the concentration of Apixaban is increased by ketoconazole, and it is recommended to avoid use with itraconazole, posaconazole, and voriconazole .

Safety And Hazards

The safety information for “4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620998
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

396133-34-9
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.